Methyl linoleate, (9Z,11E)-

説明

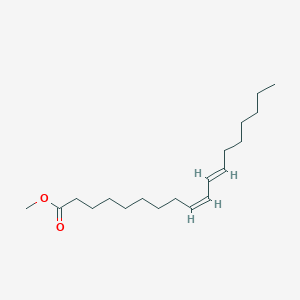

9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- (CAS: 13058-52-1) is a conjugated linoleic acid (CLA) derivative with the molecular formula C₁₉H₃₄O₂ and a molecular weight of 294.47 g/mol . It features conjugated double bonds at positions 9 and 11, with Z (cis) and E (trans) configurations, respectively. This structural arrangement distinguishes it from other octadecadienoic acid esters and contributes to its unique physicochemical and biological properties.

The compound is identified in natural sources such as plant extracts (e.g., Carica papaya male flowers , Costus lucanusianus leaves ), microbial biosurfactants , and medicinal herbs like Typhonium flagelliforme .

特性

IUPAC Name |

methyl (9Z,11E)-octadeca-9,11-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3/b9-8+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIWYYOMPLJRMC-OCBXPSTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13058-52-1 | |

| Record name | (9Z,11E)-Octadecadienoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13058-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl linoleate, (9Z,11E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Octadecadienoic acid, methyl ester, (9Z,11E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LINOLEATE, (9Z,11E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLA9H74RPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

The synthesis begins with methyl 12-bromo-9-octadecenoate as the substrate. DBU, a non-nucleophilic strong base, facilitates β-elimination of hydrogen bromide (HBr) at 10–40°C in an organic solvent (e.g., dichloromethane or tetrahydrofuran). Key parameters include:

-

Molar ratio : 5–10 equivalents of DBU relative to the substrate.

-

Reaction time : 5–10 minutes.

-

Temperature : Ambient to mildly elevated (10–40°C).

The reaction proceeds via an E2 mechanism, producing the conjugated 9Z,11E-diene with 96–100% conversion and isolating the product in 70.1% yield after flash chromatography.

Advantages Over Prior Methods

| Parameter | Traditional Alkaline Isomerization | DBU Elimination |

|---|---|---|

| Temperature | 180–200°C | 10–40°C |

| Reaction Time | 1 hour | 5–10 minutes |

| Yield | ≤40% | 70.1% |

| Isomeric Purity | Mixed isomers | >95% 9Z,11E |

This method eliminates high-temperature steps, reduces energy consumption, and simplifies purification by minimizing byproducts.

Enzymatic and Biocatalytic Approaches

Recent advancements in enzyme engineering have explored biocatalytic routes for CLA derivatives. While no direct synthesis of 9Z,11E-octadecadienoic acid methyl ester via enzymes has been reported, fatty acid hydratases from gut microbiota demonstrate potential for modifying unsaturated fatty acids. For instance, Lactobacillus species can hydrate linoleic acid to 13-hydroxy-9Z-octadecenoic acid, which could theoretically undergo dehydration to form conjugated dienes under controlled conditions. However, stereochemical outcomes in enzymatic systems remain unpredictable compared to chemical synthesis.

Critical Analysis of Isolation Techniques

Isolation of the target ester from reaction mixtures has historically relied on argentated chromatography (silica gel impregnated with silver nitrate), which separates dienes based on double-bond geometry. In the DBU method, flash chromatography with hexane-diethyl ether gradients achieves >95% purity without silver-based media, reducing costs and avoiding metal contamination. Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are essential for verifying stereochemistry, with NOESY correlations confirming the 9Z,11E configuration.

Industrial Scalability and Environmental Impact

The DBU-mediated process is scalable due to its short reaction time and ambient conditions. However, DBU’s high cost and moisture sensitivity necessitate careful handling. Alternative bases like DBN (1,5-diazabicyclo[4.3.0]non-5-ene) or phosphazene bases could offer similar reactivity with improved cost-efficiency. Solvent recovery systems and catalytic DBU recycling are critical for reducing environmental impact in large-scale production.

化学反応の分析

Types of Reactions

9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acid methyl esters.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acid methyl esters.

Substitution: Amides and esters with different alkyl or aryl groups.

科学的研究の応用

Nutraceutical Applications

Health Benefits:

Methyl CLA is often included in dietary supplements due to its potential health benefits. Research indicates that it may help improve metabolic health, reduce body fat, and lower the risk of certain cancers. It is particularly valued for its role as an essential fatty acid, which the body cannot synthesize and must obtain from dietary sources.

Dietary Studies:

Methyl CLA serves as a biomarker in nutritional studies to assess dietary fat intake and fatty acid profiles. By measuring its levels in blood or tissues, researchers can gain insights into individuals' dietary linoleic acid intake and identify potential deficiencies.

Enzyme Research

Substrate for Enzymatic Studies:

Methyl CLA is utilized as a substrate in enzyme research to study the activity of enzymes involved in fatty acid metabolism. Understanding how these enzymes interact with methyl CLA aids researchers in elucidating their mechanisms of action and their roles in health and disease.

Therapeutic Applications

Emerging Research:

Recent studies have begun to explore the therapeutic potential of methyl CLA for various health conditions. Preliminary findings suggest it may have beneficial effects on metabolic disorders, obesity, and inflammation.

Antimicrobial Properties:

Research has indicated that methyl CLA exhibits antibacterial and antifungal properties. For instance, studies on marine natural ingredients revealed that compounds similar to methyl CLA demonstrated significant antibacterial activity against various pathogens . This suggests potential applications in pharmaceuticals and food preservation.

Case Studies

-

Nutritional Impact Study:

A study conducted on populations with varying dietary fat intakes found that higher levels of methyl CLA were associated with improved metabolic markers. This highlights its importance as a dietary supplement for enhancing metabolic health. -

Antimicrobial Efficacy Study:

Research involving marine symbiont bacteria demonstrated that extracts containing methyl CLA showed significant antibacterial activity against common pathogens. This opens avenues for its use in developing natural antimicrobial agents . -

Enzymatic Activity Investigation:

A series of enzymatic assays using methyl CLA as a substrate provided insights into the metabolic pathways involving fatty acids. These findings are crucial for understanding lipid metabolism disorders.

作用機序

The mechanism of action of 9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and desaturases. Additionally, it may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential anticancer effects .

類似化合物との比較

Key Structural and Functional Differences

Double Bond Configurations: The (9Z,11E) configuration in the target compound creates a conjugated diene system, enhancing its reactivity compared to non-conjugated isomers like 9,12-octadecadienoate . Methyl eleostearate’s additional 13(E) double bond increases unsaturation, affecting lipid oxidation rates .

Functional Groups :

- Hydroxy and oxo derivatives (e.g., 13-hydroxy or 13-oxo variants) exhibit altered solubility and bioactivity. For example, the 13-hydroxy group in Stereum fungi derivatives improves surfactant properties .

Linoleate (9Z,12Z) dominates in plant oils but exhibits weaker antioxidant docking scores compared to the target compound .

生物活性

9,11-Octadecadienoic acid, methyl ester, commonly known as methyl linoleate, is a polyunsaturated fatty acid methyl ester with significant biological activities. This compound has garnered attention for its potential health benefits and therapeutic applications. This article explores the biological activity of 9,11-octadecadienoic acid methyl ester, focusing on its anti-inflammatory, antioxidant, antibacterial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 9,11-octadecadienoic acid methyl ester is characterized by two double bonds at the 9th and 11th carbon positions. Its molecular formula is , and it has a molecular weight of approximately 296.48 g/mol. This compound is soluble in organic solvents and has various applications in food and pharmaceutical industries.

1. Anti-Inflammatory Activity

Research indicates that 9,11-octadecadienoic acid methyl ester exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, a study on extracts from Salsola species demonstrated that the presence of this compound contributed to the overall anti-inflammatory effects observed in the extracts .

2. Antioxidant Properties

The antioxidant activity of 9,11-octadecadienoic acid methyl ester is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders. A study highlighted its role in protecting cells from oxidative damage by enhancing the body's natural antioxidant defenses .

3. Antibacterial and Antifungal Effects

This compound has shown promising antibacterial and antifungal activities against various pathogens. For example, it was identified as one of the most abundant compounds in marine symbiont bacteria extracts, exhibiting significant antibacterial potential . Additionally, studies have reported its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains .

4. Anticancer Activity

9,11-octadecadienoic acid methyl ester has been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including liver (HePG2) and breast (MCF-7) cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

Case Studies

Several case studies have explored the biological activities of 9,11-octadecadienoic acid methyl ester:

- Study on Salsola Species : A GC-MS analysis revealed that extracts rich in this compound exhibited significant anti-inflammatory and hepatoprotective activities .

- Marine Symbiont Bacteria : Research indicated that this compound was one of the highest concentrated metabolites in bacterial extracts with notable antibacterial properties .

- Endophytic Fungi : Extracts from endophytic fungi demonstrated strong cytotoxicity against cancer cell lines attributed to the presence of 9,11-octadecadienoic acid methyl ester .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。